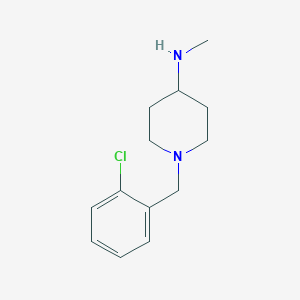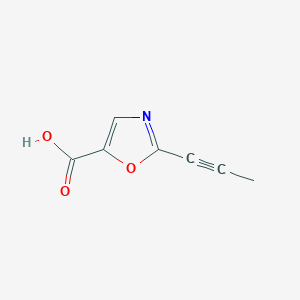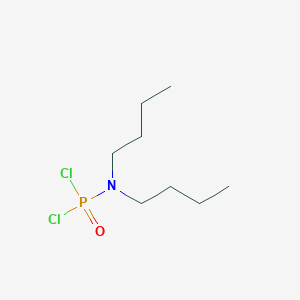![molecular formula C7H7Cl2F3N2 B12821822 [3-chloro-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride](/img/structure/B12821822.png)
[3-chloro-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-chloro-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride: is a chemical compound with the molecular formula C7H7ClF3N2·HCl. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a chlorine atom at the 3-position and a trifluoromethyl group at the 5-position. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Step 1: The synthesis begins with the nitration of 3-chloro-5-(trifluoromethyl)benzene to form 3-chloro-5-(trifluoromethyl)nitrobenzene.
Step 2: The nitro group is then reduced to an amine group, resulting in 3-chloro-5-(trifluoromethyl)aniline.
Step 3: The aniline derivative undergoes diazotization followed by reduction to yield [3-chloro-5-(trifluoromethyl)phenyl]hydrazine.
Industrial Production Methods: Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of corresponding azo compounds.
Reduction: Reduction reactions can convert the hydrazine group to an amine group.
Substitution: The chlorine atom and trifluoromethyl group on the phenyl ring can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids, depending on the specific substitution reaction.
Major Products:
Oxidation: Azo compounds.
Reduction: Amine derivatives.
Substitution: Various substituted phenylhydrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a reagent in the synthesis of various organic compounds.
- Acts as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology:
- Employed in the study of enzyme mechanisms and inhibition.
- Used in the development of diagnostic assays.
Medicine:
- Investigated for potential therapeutic applications, particularly in the treatment of certain cancers and infectious diseases.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [3-chloro-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of their biological functions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparación Con Compuestos Similares
- 4-(trifluoromethyl)phenylhydrazine hydrochloride
- 3-chlorophenylhydrazine hydrochloride
- 2-chloro-5-(trifluoromethyl)phenyl isothiocyanate
Comparison:
- Uniqueness: The presence of both chlorine and trifluoromethyl groups on the phenyl ring makes [3-chloro-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride unique in terms of its reactivity and biological activity.
- Reactivity: The compound exhibits distinct reactivity patterns compared to its analogs, particularly in substitution and oxidation reactions.
- Applications: While similar compounds are used in various applications, this compound is particularly valued for its role in pharmaceutical and agrochemical research .
Propiedades
Fórmula molecular |
C7H7Cl2F3N2 |
|---|---|
Peso molecular |
247.04 g/mol |
Nombre IUPAC |
[3-chloro-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C7H6ClF3N2.ClH/c8-5-1-4(7(9,10)11)2-6(3-5)13-12;/h1-3,13H,12H2;1H |
Clave InChI |
IZFHNZOPIJVGLN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1NN)Cl)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



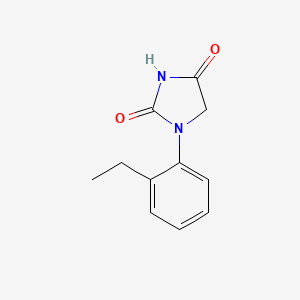

![[3-(1,3-Thiazol-2-yloxy)phenyl]methanamine](/img/structure/B12821756.png)

![N-(1-Methyl-1H-benzo[d]imidazol-2-yl)hydroxylamine](/img/structure/B12821760.png)
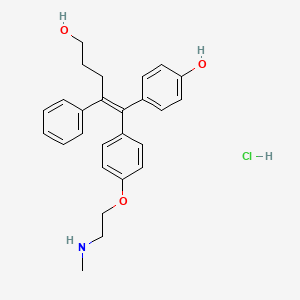
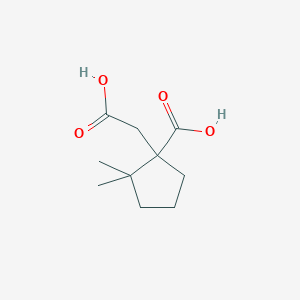
![6-Bromo-2-(methylsulfonyl)thiazolo[4,5-b]pyridine](/img/structure/B12821771.png)
![B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]Boronic acid](/img/structure/B12821782.png)
